![molecular formula C5H4BrN5 B13461117 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
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Overview
Description
7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions include various substituted triazolopyridazines, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine: Another member of the triazolopyridazine family with similar biological activities.
4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol: A derivative with enhanced selectivity for specific targets.
Uniqueness
7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine stands out due to its unique bromine substitution, which imparts distinct chemical properties and biological activities . This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS No. 27427-73-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C5H4BrN
- Molecular Weight : 214.02 g/mol
- LogP : 1.05 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 69.1 Ų
This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2 activity, this compound can disrupt cell cycle progression, leading to cytotoxic effects in various cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 Cells : The compound demonstrated potent cytotoxicity comparable to standard chemotherapeutic agents like cisplatin.
- Mechanism of Action : The inhibition of CDK2 leads to G1 phase arrest in the cell cycle, which is crucial for cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Chlamydia : Selective activity against Chlamydia was observed in studies aimed at developing new drugs targeting this pathogen.
- Gram-positive and Gram-negative Bacteria : The compound exhibited a broad spectrum of activity against various bacterial strains.
Research Findings
A summary of key studies and their findings related to the biological activity of this compound is presented in the table below.
Case Studies
Several case studies highlight the compound's potential in drug development:
- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly more than control groups.
- Chlamydia Inhibition Study : In vitro studies showed that the compound affected chlamydial inclusion numbers and morphology in infected cells without exhibiting toxicity to human cells.
Properties
Molecular Formula |
C5H4BrN5 |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-9-11-2-8-10-5(11)4(3)7/h1-2H,7H2 |
InChI Key |
TXROUSGSQHZARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C=NN=C2C(=C1Br)N |
Origin of Product |
United States |
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